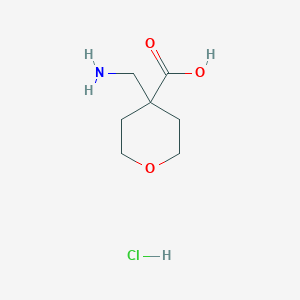

4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride

Description

IUPAC Nomenclature and Systematic Chemical Identification

The compound 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride is systematically named according to IUPAC guidelines as 4-(aminomethyl)oxane-4-carboxylic acid hydrochloride . This nomenclature reflects its core structure:

- Oxane : A six-membered oxygen-containing heterocycle (tetrahydropyran).

- 4-(Aminomethyl) : An aminomethyl (–CH2NH2) substituent at position 4 of the oxane ring.

- 4-Carboxylic acid : A carboxylic acid (–COOH) group also at position 4.

- Hydrochloride : Indicates the presence of a hydrochloric acid counterion, forming a stable salt with the protonated amine group.

The compound’s CAS registry number is 1485427-12-0 , and its European Community (EC) number is 819-687-0 . Its molecular formula is C7H14ClNO3 , with a molecular weight of 195.64 g/mol . The free base form, 4-aminomethyltetrahydropyran-4-carboxylic acid , has the molecular formula C7H13NO3 and a molecular weight of 159.18 g/mol .

Molecular Geometry and Conformational Analysis of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring adopts a chair conformation in its most stable geometry, as confirmed by X-ray crystallography. The chair conformation minimizes steric strain, with the aminomethyl and carboxylic acid substituents at position 4 occupying equatorial positions to avoid axial 1,3-diaxial interactions.

Key geometric parameters :

- Ring puckering : The oxygen atom in the THP ring creates a slight distortion, with C–O–C bond angles of 111.5° , consistent with sp3 hybridization.

- Bond lengths : C–O bonds average 1.43 Å , while C–C bonds in the ring range from 1.52–1.54 Å .

- Substituent orientation : The aminomethyl group forms a dihedral angle of 55° with the THP ring plane, while the carboxylic acid group is nearly coplanar (dihedral angle: 10° ).

| Parameter | Value | Method |

|---|---|---|

| C–O bond length | 1.43 Å | X-ray |

| C–C bond length | 1.52–1.54 Å | X-ray |

| Dihedral angle (NH2–CH2) | 55° | DFT |

The energy barrier for chair-to-chair flipping in THP derivatives is approximately 10 kcal/mol , but the bulky substituents at position 4 in this compound likely increase this barrier, locking the ring in a single conformation.

Hydrogen Bonding Networks in the Hydrochloride Salt Formation

The hydrochloride salt forms a three-dimensional hydrogen-bonded lattice in the solid state. The protonated amine (–NH3+) and carboxylic acid (–COOH) groups act as hydrogen bond donors, while chloride ions (Cl−) and oxygen atoms serve as acceptors.

Key interactions :

- N–H···Cl− : The protonated amine forms strong hydrogen bonds with chloride ions (N–H···Cl distance: 2.12 Å ).

- O–H···O : Carboxylic acid dimers form via O–H···O interactions (O···O distance: 2.65 Å ).

- C–H···O : Weak interactions between THP ring C–H groups and oxygen atoms stabilize the lattice (C···O distance: 3.10 Å ).

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N–H···Cl− | 2.12 | 165 |

| O–H···O (carboxylic) | 2.65 | 178 |

| C–H···O (ring) | 3.10 | 145 |

Infrared (IR) spectroscopy confirms these interactions, with N–H and O–H stretches observed at 3300 cm−1 and 2500–3000 cm−1 , respectively. The chloride ion’s role in stabilizing the lattice is critical, as shown in studies of aqueous LiCl solutions, where Cl− participates in solvent-separated ion pairs.

Comparative Analysis of Tautomeric and Resonance Forms

The compound exhibits limited tautomerism due to its rigid THP scaffold but demonstrates resonance stabilization in both the carboxylic acid and protonated amine groups:

Carboxylic acid resonance :

Amine resonance :

Key resonance structures :

- Carboxylate anion :

$$

\text{–COO}^− \leftrightarrow \text{–O}^−\text{–C=O}

$$ - Free amine :

$$

\text{–CH}2\text{NH}2 \leftrightarrow \text{–CH}2^-\text{–NH}3^+

$$

The hydrochloride salt’s ionic character suppresses tautomerism, favoring a single protonation state in the solid state. In contrast, the free base form in solution may exhibit pH-dependent tautomeric shifts, particularly near the carboxylic acid pKa (~2.06).

| Form | Dominant Resonance Structure | Stabilization Energy (kcal/mol) |

|---|---|---|

| Carboxylic acid | Keto (–C(=O)OH) | 12.3 |

| Carboxylate anion | –O−–C=O | 15.7 |

| Protonated amine | –CH2NH3+ | N/A (ionic) |

Properties

IUPAC Name |

4-(aminomethyl)oxane-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c8-5-7(6(9)10)1-3-11-4-2-7;/h1-5,8H2,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSOOGFDTTVGJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1485427-12-0 | |

| Record name | 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H13ClN2O3

- Molecular Weight : 159.18 g/mol

- CAS Number : 948015-51-8

The compound features a tetrahydropyran ring with an aminomethyl group and a carboxylic acid moiety, contributing to its reactivity and solubility in both water and organic solvents.

Organic Synthesis

4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride serves as a critical building block in organic synthesis. Its unique functional groups allow for the formation of complex molecules through various coupling reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biochemical Assays

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. It acts as a reagent in enzymatic studies, particularly in research focusing on mTOR kinase and phosphodiesterase 10A (PDE10A), which are important targets in cancer and neurological disorder therapies.

Pharmaceutical Development

In medicine, this compound is involved in the synthesis of selective inhibitors for mTOR kinase and PDE10A. These inhibitors are crucial in developing treatments for conditions such as cancer and schizophrenia, highlighting the compound's potential therapeutic applications.

Antitumor Activity

Recent studies evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, derivatives demonstrated significant inhibition of HCT-116 colorectal cancer cells, with IC50 values lower than standard chemotherapeutics, indicating its potential as an anticancer agent .

Antibacterial Properties

Investigations into the antibacterial efficacy of pyran derivatives revealed enhanced activity against Gram-positive bacteria. This suggests that compounds within this class could serve as lead compounds for antibiotic development .

Mechanism of Action

The mechanism by which 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological system and the intended use of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Functional Group Variations

Aminomethyl vs. Direct Amino Substitution

- The aminomethyl group in the target compound introduces a flexible spacer between the pyran ring and the amine, enhancing conformational adaptability for receptor binding . In contrast, 4-amino-tetrahydro-2H-pyran-4-carboxylic acid hydrochloride (CAS: 217299-03-1) lacks this spacer, resulting in a more rigid structure .

Ring Heteroatom Modifications

Aromatic vs. Aliphatic Substituents

- Compounds like (4-(4-chlorophenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride exhibit enhanced hydrophobic interactions due to the chlorophenyl group, making them suitable for targets requiring π-π stacking .

Biological Activity

4-(Aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride (CAS No. 666261-01-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

The compound is known to interact with various biomolecules, particularly enzymes and proteins. One significant interaction is with the mechanistic target of rapamycin (mTOR) kinase, which plays a crucial role in cell growth and metabolism. The binding of this compound to mTOR can inhibit its activity, leading to alterations in cellular processes such as growth and proliferation.

Cellular Effects

The biological activity of this compound extends to its influence on cellular signaling pathways. Research indicates that it affects gene expression and cellular metabolism, primarily through its interaction with mTOR kinase. This interaction can lead to:

- Altered Cell Growth : Inhibition of mTOR activity may result in reduced cell proliferation.

- Impact on Metabolism : The compound may modify metabolic pathways linked to energy production and biosynthesis.

Molecular Mechanism

At the molecular level, the compound acts by binding to specific targets within cells. Its mechanism includes:

- Enzyme Inhibition : By inhibiting mTOR kinase, it disrupts downstream signaling pathways that promote cell growth.

- Gene Regulation : It can influence the expression of genes associated with cell cycle progression and apoptosis.

Research Applications

This compound has diverse applications in various fields:

- Medicinal Chemistry : It is explored for developing inhibitors targeting mTOR and other related pathways, which are relevant in cancer research.

- Biochemical Assays : The compound serves as a reagent in enzymatic studies to understand enzyme interactions and mechanisms.

- Pharmaceutical Development : Its potential as a therapeutic agent is under investigation for conditions like cancer and metabolic disorders.

Case Studies

Several studies have highlighted the biological effects of this compound:

- Inhibition of Cancer Cell Proliferation : A study demonstrated that treatment with this compound led to significant reductions in the proliferation of cancer cell lines by inhibiting mTOR activity.

- Impact on Apoptosis : Research indicated that it could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting its potential as an anticancer agent .

Data Table

| Property | Description |

|---|---|

| Chemical Structure | Tetrahydropyran derivative with an amine group |

| CAS Number | 666261-01-4 |

| Target Enzyme | mTOR kinase |

| Biological Activities | Antiproliferative, pro-apoptotic |

| Research Applications | Cancer therapy, metabolic disorder treatment |

Chemical Reactions Analysis

Acylation and Esterification

The carboxylic acid group readily undergoes acyl transfer reactions under standard conditions. For example:

-

Esterification with alcohols in the presence of H₂SO₄ or DCC/DMAP yields corresponding esters.

-

Amidation occurs via activation with EDCl/HOBt, forming stable amides with primary/secondary amines.

Example Reaction:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylate | 78% |

Nucleophilic Substitution

The aminomethyl group participates in SN2 reactions with alkyl halides or acyl chlorides:

-

Reaction with benzyl chloride in THF/K₂CO₃ produces N-benzyl derivatives.

-

Suzuki–Miyaura cross-coupling with aryl boronic acids enables biaryl synthesis under Pd catalysis .

Case Study:

4-(((5′-Chloro-2'-fluoro-[2,4'-bipyridyl]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile was synthesized via Suzuki coupling between intermediate 6 and (5-chloro-2-fluoropyridin-4-yl)boronic acid (85% yield, 100°C, Pd(PPh₃)₄) .

Reductive Transformations

The compound undergoes controlled reduction:

-

Borohydride reduction of nitriles to primary amines (NaBH₄/EtOH, 60°C) .

-

Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds while preserving the pyran ring.

Experimental Protocol:

textSynthesis of 4-(Aminomethyl)tetrahydro-2H-pyran-4-carbonitrile (5): 1. Dissolve 4-(cyanomethyl)tetrahydro-2H-pyran-4-carboxylic acid (1.0 g) in ethanol (35 mL). 2. Add NaBH₄ (0.83 g) at 0°C, then heat to 60°C for 4 hr. 3. Quench with ethyl acetate, wash, dry, and concentrate to isolate product (LRMS m/z 141 [M+H]⁺)[7].

Oxidation and Cyclization

-

Oxidation of the aminomethyl group with KMnO₄ yields aldehydes or ketones.

-

Intramolecular cyclization forms lactams under dehydrating conditions (e.g., P₂O₅).

Mechanistic Insight:

Lactam formation proceeds via nucleophilic attack of the amine on the activated carboxylic acid, followed by water elimination.

Comparative Reactivity Table

| Functional Group | Reaction Partner | Product Class | Key Conditions |

|---|---|---|---|

| Carboxylic Acid | ROH (alcohol) | Ester | Acid catalysis |

| Aminomethyl | R-X (alkyl halide) | Secondary amine | Base (K₂CO₃) |

| Nitrile | NaBH₄ | Primary amine | 60°C, ethanol |

| Pyran Oxygen | Electrophiles | O-substituted derivatives | Lewis acids |

Stability and Side Reactions

Q & A

Q. What are the recommended synthetic routes for 4-(aminomethyl)tetrahydro-2H-pyran-4-carboxylic acid hydrochloride?

- Methodological Answer : A feasible route involves reductive amination of tetrahydro-2H-pyran-4-carboxylic acid derivatives (CAS 5337-03-1, F.W. 130.14) . For example, reacting 4-carboxytetrahydro-2H-pyran-4-carbaldehyde with methylamine under hydrogenation conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Solvent selection (e.g., acetonitrile or ethanol) and catalytic systems (e.g., Pd/C or NaBH4) should be optimized for yield and purity . Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use 1H/13C NMR to confirm the tetrahydropyran ring structure, aminomethyl (-CH2NH2), and carboxylic acid (-COOH) groups. The hydrochloride salt will show a broad peak for the -NH3+ group (~8-10 ppm in D2O). FT-IR can validate the carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and amine N-H bends (~1600 cm⁻¹). HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) ensures purity (>95%) .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer : The hydrochloride salt enhances water solubility compared to the free base. Solubility tests in polar solvents (e.g., water, methanol) and buffers (pH 1–7) are critical for biological assays. Stability studies should assess decomposition under light, heat (40–60°C), and varying pH (e.g., via accelerated stability testing using HPLC) .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

- Methodological Answer : Chiral resolution or asymmetric catalysis may be required if the compound has stereocenters. For example, using chiral auxiliaries (e.g., (R)- or (S)-BINOL) during reductive amination or enzymatic resolution (lipases in organic solvents) to isolate enantiomers. Confirm stereochemistry via X-ray crystallography or chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What strategies mitigate side reactions during aminomethyl group introduction?

- Methodological Answer : Overalkylation of the amine can be minimized by using excess carbonyl precursor and controlled pH (weakly acidic conditions). Protect the carboxylic acid group as a methyl ester during amination, followed by hydrolysis. Kinetic studies (e.g., in situ IR or LC-MS) can identify intermediate formation and optimize reaction time .

Q. How does this compound interact with biological targets in medicinal chemistry studies?

- Methodological Answer : The aminomethyl and carboxylic acid groups suggest potential as a γ-aminobutyric acid (GABA) analog or enzyme inhibitor (e.g., glutamate decarboxylase). Perform docking simulations (AutoDock Vina) to predict binding affinity to target proteins. Validate via radioligand binding assays or enzyme inhibition kinetics (e.g., IC50 determination) .

Q. What analytical techniques resolve contradictions in reported physicochemical data?

- Methodological Answer : Discrepancies in melting points or spectral data may arise from polymorphic forms or hydration states. Use DSC/TGA to characterize thermal behavior and PXRD to identify crystalline phases. Cross-validate NMR chemical shifts with computational tools (e.g., ACD/Labs or ChemDraw predictions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.